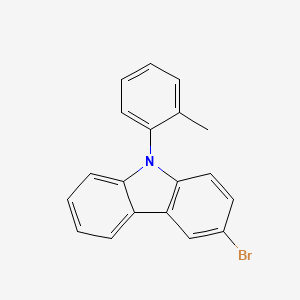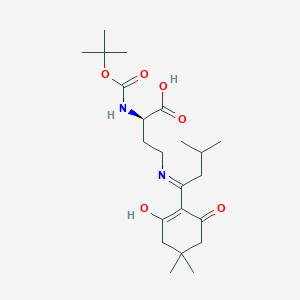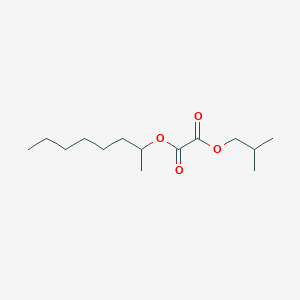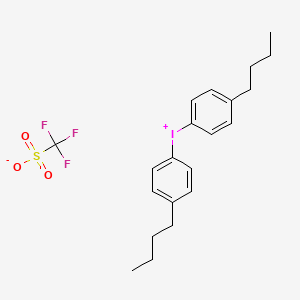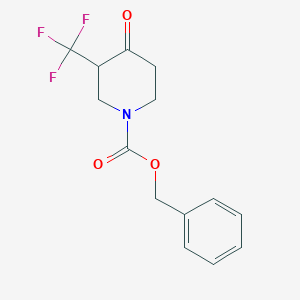![molecular formula C21H27N3O2 B13141180 [3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl- CAS No. 832735-39-4](/img/structure/B13141180.png)
[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridine core, which is a common motif in coordination chemistry and has been explored for its biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the bipyridine core: This can be achieved through a coupling reaction of pyridine derivatives.
Introduction of the piperidine moiety: This step involves the reaction of the bipyridine intermediate with 1-cyclobutylpiperidine under specific conditions to form the desired ether linkage.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the bipyridine core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: The compound’s bipyridine core makes it useful in coordination chemistry for the synthesis of metal complexes.
Biology: It has potential as a ligand for biological receptors, which could be useful in drug discovery and development.
Medicine: The compound’s unique structure may offer therapeutic potential for various diseases, including neurological disorders.
Industry: It could be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
BMS-986176/LX-9211: This compound is a highly selective, CNS-penetrant, potent inhibitor of adapter protein-2 associated kinase 1 (AAK1) and has shown efficacy in rodent neuropathic pain models.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: This compound is another bipyridine derivative with applications in coordination chemistry.
Uniqueness
6’-((1-Cyclobutylpiperidin-4-yl)oxy)-1-ethyl-[3,3’-bipyridin]-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with both metal ions and biological receptors makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
832735-39-4 |
|---|---|
Formule moléculaire |
C21H27N3O2 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
5-[6-(1-cyclobutylpiperidin-4-yl)oxypyridin-3-yl]-1-ethylpyridin-2-one |
InChI |
InChI=1S/C21H27N3O2/c1-2-23-15-17(7-9-21(23)25)16-6-8-20(22-14-16)26-19-10-12-24(13-11-19)18-4-3-5-18/h6-9,14-15,18-19H,2-5,10-13H2,1H3 |
Clé InChI |
UJPAEBDXXUDTBS-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=CC1=O)C2=CN=C(C=C2)OC3CCN(CC3)C4CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



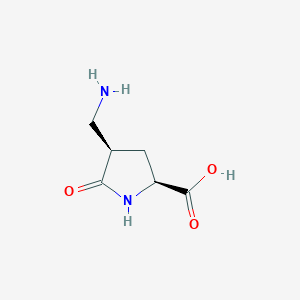
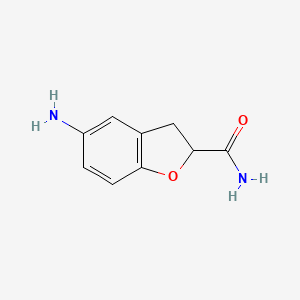
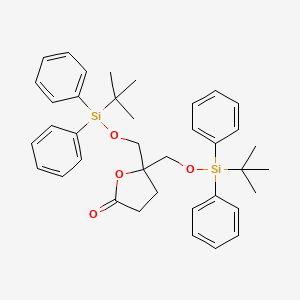
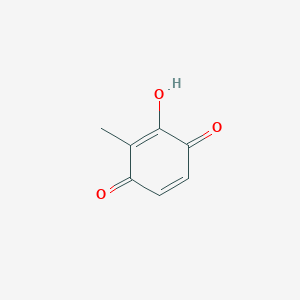
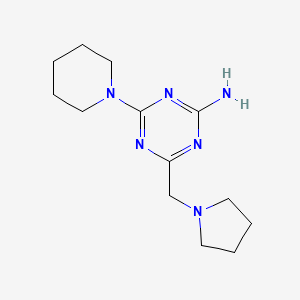

![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

